Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1)
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Overview
Description
Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1) is a chemical compound with the molecular formula C7H9ClN4O4S It is known for its unique structure, which includes a pyridine ring and a hydrazine-1-carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of pyridine-4-carbaldehyde with hydrazine-1-carbothioamide in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a specific temperature range and reaction time to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the compound meets industrial standards. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties.
Scientific Research Applications
Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-1-carbothioamide group and may have similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring structure may exhibit similar reactivity and applications.
Uniqueness
Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
189324-88-7 |
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Molecular Formula |
C7H9ClN4O4S |
Molecular Weight |
280.69 g/mol |
IUPAC Name |
perchloric acid;(pyridin-4-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C7H8N4S.ClHO4/c8-7(12)11-10-5-6-1-3-9-4-2-6;2-1(3,4)5/h1-5H,(H3,8,11,12);(H,2,3,4,5) |
InChI Key |
BNYNNIIZIVWONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=S)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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